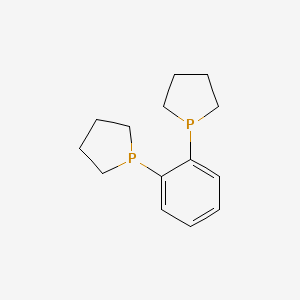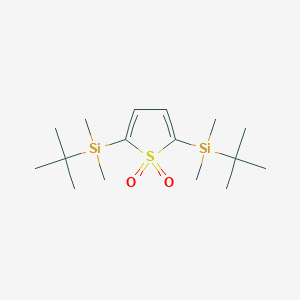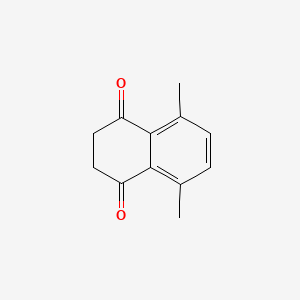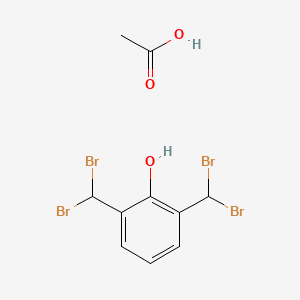![molecular formula C12H26O5Si B12549498 Triethoxy{3-[(3-methyloxiran-2-yl)oxy]propyl}silane CAS No. 142494-78-8](/img/structure/B12549498.png)
Triethoxy{3-[(3-methyloxiran-2-yl)oxy]propyl}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethoxy{3-[(3-methyloxiran-2-yl)oxy]propyl}silane is a chemical compound known for its unique structure and properties. It contains a silane group bonded to a propyl chain, which is further connected to an oxirane ring. This compound is often used in various industrial and scientific applications due to its reactivity and ability to form stable bonds with different substrates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy{3-[(3-methyloxiran-2-yl)oxy]propyl}silane typically involves the reaction of 3-(3-methyloxiran-2-yl)propyl alcohol with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further ensures the removal of impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Triethoxy{3-[(3-methyloxiran-2-yl)oxy]propyl}silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Condensation: Catalyzed by acids or bases under controlled temperature conditions.
Substitution: Requires nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Triethoxy{3-[(3-methyloxiran-2-yl)oxy]propyl}silane is widely used in scientific research due to its versatility:
Chemistry: Used as a coupling agent in the synthesis of hybrid materials and surface modification of nanoparticles.
Biology: Employed in the functionalization of biomolecules for improved stability and reactivity.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical adhesives.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its strong bonding properties.
Mécanisme D'action
The mechanism of action of Triethoxy{3-[(3-methyloxiran-2-yl)oxy]propyl}silane involves the formation of stable siloxane bonds through hydrolysis and condensation reactions. The oxirane ring can open up and react with various nucleophiles, leading to the formation of substituted products. These reactions are facilitated by the presence of catalysts and controlled reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triethoxy{3-[(2-oxiranyl)oxy]propyl}silane
- Triethoxy{3-[(3-ethyloxiran-2-yl)oxy]propyl}silane
- Triethoxy{3-[(3-phenyloxiran-2-yl)oxy]propyl}silane
Uniqueness
Triethoxy{3-[(3-methyloxiran-2-yl)oxy]propyl}silane is unique due to the presence of the 3-methyloxirane ring, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific chemical properties .
Propriétés
Numéro CAS |
142494-78-8 |
|---|---|
Formule moléculaire |
C12H26O5Si |
Poids moléculaire |
278.42 g/mol |
Nom IUPAC |
triethoxy-[3-(3-methyloxiran-2-yl)oxypropyl]silane |
InChI |
InChI=1S/C12H26O5Si/c1-5-14-18(15-6-2,16-7-3)10-8-9-13-12-11(4)17-12/h11-12H,5-10H2,1-4H3 |
Clé InChI |
FGWOTHMOJAIBEH-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCOC1C(O1)C)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[2-(1-iodoethoxy)ethoxy]benzene}](/img/structure/B12549425.png)
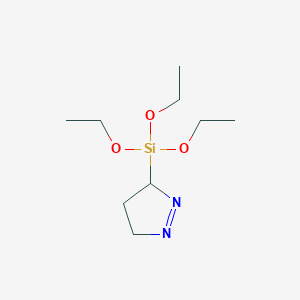

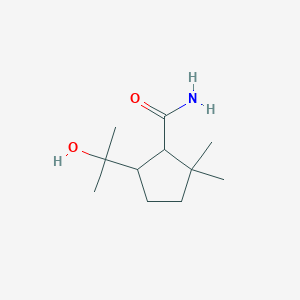
![Bis[2-(1,3-benzoxazol-2-yl)-4-fluorophenyl]methanone](/img/structure/B12549455.png)
![1-[(4-Ethylcyclohexyl)ethynyl]-4-methoxybenzene](/img/structure/B12549458.png)
